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Compound of Interest

2-[(2-

Compound Name: Chlorophenyl)formamido]propanoi
c acid

CAS No.: 936015-11-1

Cat. No.: B2376656

Get Quote

Introduction & Strategic Analysis

The target molecule, 2-[(2-Chlorophenyl)formamido]propanoic acid, represents a specific

class of N-aryl-N-formyl amino acids. These motifs serve as sterically constrained linkers in
bioactive peptides and are precursors to imidazoles and other heterocycles via
cyclodehydration.

The synthesis poses two primary challenges:

¢ Steric Hindrance: The ortho-chloro substituent on the aniline ring reduces nucleophilicity,
making the initial N-alkylation sluggish compared to unsubstituted anilines.

+ Chemoselectivity: The subsequent formylation must occur exclusively at the secondary
amine without affecting the carboxylic acid (or requiring harsh conditions that might racemize
the

-center).
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To ensure high purity and reproducibility, this protocol utilizes a 3-step convergent strategy:
e N-Alkylation: Coupling of 2-chloroaniline with an

-bromo ester.

e N-Formylation: Introduction of the formyl group using a mixed anhydride approach.

o Hydrolysis: Controlled saponification to release the free acid.

Retrosynthetic Pathway

The following diagram outlines the logical disconnection and forward synthesis flow.
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Figure 1: Step-wise synthetic workflow from commercially available precursors to the target
acid.

Safety & Pre-Operational Checks
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Hazard Class

Specific Risk

Mitigation Strategy

2-Chloroaniline is toxic by

inhalation, ingestion, and skin

Handle exclusively in a fume
hood. Double-glove (Nitrile).

Keep calcium

Acute Toxicity
contact. It can cause gluconate/medical support
methemoglobinemia. protocols accessible if relevant
for lab policy.
Acetic Anhydride and Formic Use acid-resistant PPE.
Corrosivity Acid are corrosive and Quench excess anhydride

lachrymators.

carefully with ice water.

Process Safety

Exothermic reactions during

mixed anhydride formation.

Maintain temperature <10°C
during mixing. Ensure proper
venting for CO release (if

decarbonylation occurs).

Detailed Experimental Protocol

Phase 1: Synthesis of Methyl 2-((2-

chlorophenyl)amino)propanoate

Obijective: Construct the C-N bond while managing the low nucleophilicity of the aniline.

Reagents:

Potassium Carbonate (

, anhydrous, 2.0 equiv)

2-Chloroaniline (1.0 equiv)

Methyl 2-bromopropionate (1.2 equiv)

Potassium lodide (KI, 0.1 equiv, catalyst)

Solvent: DMF (Dimethylformamide)[1][2]
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Procedure:

e Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser,
suspend 2-chloroaniline (12.75 g, 100 mmaol),

(27.6 g, 200 mmol), and Kl (1.66 g, 10 mmol) in DMF (100 mL).

o Addition: Add Methyl 2-bromopropionate (20.0 g, 120 mmol) dropwise over 15 minutes at
room temperature.

e Reaction: Heat the mixture to 80°C and stir for 12—16 hours. Monitor by TLC (Hexane:EtOAc
4:1) for the disappearance of the aniline.[2]

e Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL) and extract with
Ethyl Acetate (

mL).
e Washing: Wash the combined organic layers with water (

mL) and brine (
mL) to remove DMF. Dry over
, filter, and concentrate under reduced pressure.

« Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0-10% EtOAc
in Hexanes) to yield the secondary amine as a pale yellow oil.

Phase 2: N-Formylation

Objective: Introduce the formyl group to the secondary amine.
Reagents:

e Intermediate A (from Phase 1)

e Formic Acid (98%, 5.0 equiv)

e Acetic Anhydride (2.0 equiv)
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Solvent: DCM (Dichloromethane) or neat

Procedure:

Activation: In a separate flask, prepare the mixed anhydride by adding Acetic Anhydride (20
mmol) dropwise to Formic Acid (50 mmol) at 0°C. Stir for 30 minutes at 50-60°C, then cool
back to 0°C.

o Note: This generates the active formylating species.

Coupling: Dissolve Intermediate A (10 mmol) in dry DCM (20 mL) and add it slowly to the
mixed anhydride solution at 0°C.

Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours.

Quench: Carefully quench with ice water (50 mL). Neutralize the aqueous layer with
saturated

solution until pH ~7.
Isolation: Separate the organic layer, extract the aqueous layer with DCM, dry over

, and concentrate.

Result: This yields Methyl 2-[(2-chlorophenyl)formamido]propanoate (Intermediate B).

Phase 3: Ester Hydrolysis to Target Acid

Objective: Selective hydrolysis of the methyl ester without cleaving the N-formyl amide.

Reagents:

Intermediate B
Lithium Hydroxide Monohydrate (LIOH-H20, 2.0 equiv)

Solvent: THF/Water (3:1 ratio)

Procedure:
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e Dissolution: Dissolve Intermediate B (5 mmol) in THF (15 mL) and cool to 0°C.
e Saponification: Add a solution of LIOH-H20 (10 mmol) in Water (5 mL) dropwise.

e Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC or
LC-MS. The reaction is typically complete within 3 hours.

o Critical Control Point: Do not heat. High temperatures may hydrolyze the formamide bond.

o Workup: Acidify the reaction mixture carefully with 1N HCI to pH ~2. Extract immediately with
Ethyl Acetate (

mL).
o Final Isolation: Wash the organic phase with brine, dry over

, and concentrate in vacuo.

» Crystallization: Recrystallize the residue from EtOAc/Hexane or Ether/Pentane to obtain the
pure 2-[(2-Chlorophenyl)formamido]propanoic acid as an off-white solid.

Analytical Validation

To validate the synthesis, the following analytical parameters must be met.

Technique Expected Signal /| Characteristic

Formyl Proton: Singlet or doublet (rotamers) at
8.0-8.5 ppm.Alpha-Proton: Quartet/Multiplet at
1H NMR (DMSO-d6) 4.5-5.0 ppm.Aromatic: Multiplets at

7.2—7.6 ppm (4H).Methyl: Doublet at

1.2-1.5 ppm.
M+H]+: 228.04 (Cl isotope pattern 3:1).[M-H]-:
Loms [M+H] ( pe p ).[M-H]
226.02.
Appearance White to off-white crystalline solid.
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Mechanism of Action: N-Formylation

The following diagram illustrates the mechanistic flow of the critical formylation step using the
mixed anhydride method.

Mixed Anhydride Formation
(HCOOH + Ac20 -> HCO-0-Ac)

Activation

Nucleophilic Attack
(Amine attacks Formyl Carbon)

i

Tetrahedral Intermediate

-AcOH

Elimination of Acetate
(Formation of Amide Bond)
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Figure 2: Mechanistic pathway for the formylation of the secondary amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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